An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine
An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and safety information for 1-(3-Nitropyridin-2-yl)piperazine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
1-(3-Nitropyridin-2-yl)piperazine is a heterocyclic compound featuring a nitropyridine moiety linked to a piperazine ring. Its chemical structure and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-nitropyridin-2-yl)piperazine | PubChem |
| CAS Number | 87394-48-7 | Sinfoo Biotech[1], Amerigo Scientific[2] |
| Molecular Formula | C₉H₁₂N₄O₂ | ChemicalBook[3], Sinfoo Biotech[1], PubChemLite[4] |
| Molecular Weight | 208.22 g/mol | ChemicalBook[3], Amerigo Scientific[2] |
| Monoisotopic Mass | 208.09602 Da | PubChemLite[4] |
| Boiling Point | 289.3°C at 760 mmHg (Predicted) | ChemSrc[5] |
| Purity | Typically ≥95% | Amerigo Scientific[2], ChemSrc[5] |
| XlogP (Predicted) | 0.5 | PubChemLite[4] |
Structural Information:
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SMILES: C1CN(CCN1)C2=C(C=CC=N2)--INVALID-LINK--[O-][4]
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InChI: InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2[4]
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InChIKey: HSAKGWZDXDRYTB-UHFFFAOYSA-N[4]
Synthesis and Reactivity
The synthesis of 1-(3-nitropyridin-2-yl)piperazine and related arylpiperazines typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, the piperazine ring acts as a nucleophile, displacing a leaving group (such as a halogen) on the nitropyridine ring. The nitro group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack.
General Experimental Protocol for Synthesis:
While a specific, detailed protocol for 1-(3-Nitropyridin-2-yl)piperazine was not found in the provided search results, a general procedure based on the synthesis of similar compounds is as follows:
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Reactant Preparation: A suitable precursor, such as 2-chloro-3-nitropyridine, is dissolved in an appropriate solvent (e.g., ethanol, DMSO, or acetonitrile).
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Nucleophilic Addition: Piperazine (or a mono-protected piperazine derivative) is added to the solution, often in excess, to act as both the nucleophile and a base to neutralize the generated acid. An additional base, such as potassium carbonate or triethylamine, may also be used.
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure 1-(3-nitropyridin-2-yl)piperazine.
Reactivity: The presence of the nitro group on the pyridine ring and the secondary amine in the piperazine ring makes this compound a versatile building block for further chemical modifications. The secondary amine can be alkylated, acylated, or used in other coupling reactions to generate a library of derivatives.
Biological Activity and Applications
Piperazine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[6][7] The piperazine ring is a common scaffold in many FDA-approved drugs.[6][8]
Targeting Serotonin 5-HT7 Receptors:
1-(3-Nitropyridin-2-yl)piperazine has been specifically investigated as a potential radioligand for imaging serotonin 7 (5-HT₇) receptors.[9] The 5-HT₇ receptor is implicated in various physiological and pathological processes, including glioblastoma multiforme (GBM).[9] Overexpression of 5-HT₇ receptors in GBM tumors makes it a promising target for diagnostic imaging and therapy.[9]
A study focused on designing, synthesizing, and radiolabeling 1-(3-nitropyridin-2-yl)piperazine with Technetium-99m (99mTc) to create a radiotracer, 99mTc(CO)3-[5], for imaging 5-HT₇ receptor expression.[9]
Experimental Evaluation Workflow:
The following diagram illustrates the workflow used to evaluate the potential of this compound as a 5-HT₇ receptor radioligand.
Caption: Workflow for the evaluation of 99mTc-labeled 1-(3-nitropyridin-2-yl)piperazine.
The study found that the resulting radiotracer, 99mTc(CO)3-[5], had an initial radiochemical purity greater than 95% and showed moderate binding affinity to the U-87 MG glioblastoma cell line, which overexpresses the 5-HT₇ receptor.[9] The dissociation constant (Kd) and maximum binding capacity (Bmax) were determined to be 48 ± 9.23 nM and 2.94 ± 0.09 × 10⁵, respectively.[9]
Safety and Handling
Safety data for 1-(3-Nitropyridin-2-yl)piperazine is not extensively detailed, but information from related piperazine and nitropyridine compounds provides general guidance.
General Precautions:
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Handling: Use in a well-ventilated area or under a fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10]
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Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible substances such as strong oxidizing agents and strong acids.
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Stability: The compound may be light-sensitive and hygroscopic.[11]
Toxicological Information (based on related compounds):
First Aid Measures:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][13]
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Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
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Ingestion: Do NOT induce vomiting. Call a physician immediately.[11]
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.
References
- 1. 1-(3-nitropyridin-2-yl)piperazine,(CAS# 87394-48-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 1-(3-Nitropyridin-2-yl)piperazine - Amerigo Scientific [amerigoscientific.com]
- 3. 1-(3-NITROPYRIDIN-2-YL)PIPERAZINE [m.chemicalbook.com]
- 4. PubChemLite - 1-(3-nitropyridin-2-yl)piperazine (C9H12N4O2) [pubchemlite.lcsb.uni.lu]
- 5. 1-(3-NITROPYRIDIN-2-YL)PIPERAZINE | CAS#:435345-43-0 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 10. aksci.com [aksci.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
